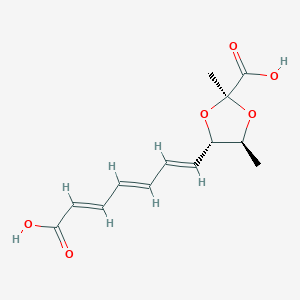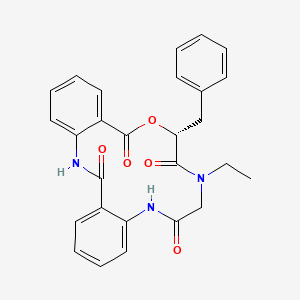![molecular formula C7H13ClN2O2 B1487409 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride CAS No. 2203842-34-4](/img/structure/B1487409.png)
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
Übersicht
Beschreibung
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is a synthetic chemical compound known for its distinctive structure and diverse range of applications in scientific research and industry. Its unique heterocyclic framework comprises multiple fused rings, which contribute to its versatility in various chemical reactions and mechanisms of action.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis begins with the preparation of the pyrrolo-oxazine core, typically via a cyclization reaction involving key intermediates like 2-aminopyrrole and oxirane.
Step 2: Methylation occurs at the 4-position of the hexahydro backbone using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Step 3: The final step involves converting the product into its hydrochloride salt form through an acid-base reaction with hydrochloric acid.
Industrial Production Methods:
Efficient industrial synthesis is achieved through optimized batch processing or continuous flow techniques, ensuring high yield and purity.
Solvent selection, temperature control, and purification steps, such as recrystallization or chromatography, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions where the hexahydro backbone can be oxidized using oxidizing agents like potassium permanganate, leading to various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation under catalytic conditions (e.g., palladium on carbon) to modify the ring saturation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be performed on the heterocyclic rings using reagents such as alkyl halides and sodium hydride.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Nucleophilic agents: Sodium hydride, alkyl halides.
Major Products:
Oxidized derivatives, reduced analogs, and substituted heterocycles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Acts as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its activity against specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors. Its heterocyclic structure allows for precise binding to active sites, modulating biological pathways and producing desired effects. Pathways involved often include metabolic and signal transduction pathways critical for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is unique due to its fused ring system and substituent positions. Similar compounds include:
Pyrrolo[3,4-b][1,4]oxazines without methyl substitution.
Hexahydro-derivatives with varying alkyl groups.
Oxazinone derivatives with different substituents.
These similar compounds often exhibit different reactivity patterns and biological activities, highlighting the uniqueness of this compound.
Hope you found this article informative! If there's anything else you'd like to delve deeper into, just let me know.
Eigenschaften
IUPAC Name |
4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-2-8-3-6(5)11-4-7(9)10;/h5-6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKOQANCLHKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)









![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)

